(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride
Overview
Description
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a bis(3,5-dimethylphenyl)-methoxymethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bis(3,5-dimethylphenyl)-methoxymethyl Group: This step involves the reaction of the pyrrolidine ring with a bis(3,5-dimethylphenyl)-methoxymethyl halide under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient synthesis and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine
- (2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrobromide
Uniqueness
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Biological Activity
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride is a synthetic compound with a complex structure that has garnered attention in various fields, particularly in medicinal chemistry. This compound is characterized by its unique pyrrolidine ring and bis(3,5-dimethylphenyl) substituent, which contribute to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-[bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine;hydrochloride
- Molecular Formula : C22H29ClN2O
- Molecular Weight : 359.9 g/mol
- CAS Number : 948595-07-1
The compound's structure can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Notably effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
In comparative studies, the compound demonstrated a stronger antimicrobial effect than many standard antibiotics, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including:
- Human promyelocytic leukemia (HL60)
- Gastric cancer (MGC-803)
- Lung cancer (A549)
The mechanism of action appears to involve interference with cellular processes critical for cancer cell survival and proliferation. This includes the induction of apoptosis and the inhibition of cell cycle progression .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
Study 1: Antimicrobial Efficacy
In a controlled study comparing several compounds, this compound was found to exhibit a Minimum Inhibitory Concentration (MIC) significantly lower than that of traditional antibiotics against MRSA strains. The results suggested that this compound could be developed into a potent antimicrobial agent for clinical use .
Study 2: Anticancer Potential
A series of experiments conducted on HL60 leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Antimicrobial | 0.5 | Effective against MRSA |
Standard Antibiotic A | Antimicrobial | 2.0 | Less effective against MRSA |
Compound X | Anticancer | 1.0 | Effective against HL60 cells |
Properties
IUPAC Name |
(2S)-2-[bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.ClH/c1-15-9-16(2)12-19(11-15)22(24-5,21-7-6-8-23-21)20-13-17(3)10-18(4)14-20;/h9-14,21,23H,6-8H2,1-5H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMCOSCYCPLIC-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746262 | |
Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-07-1 | |
Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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